2-(3,4-Dihydronaphthalen-2-yl)acetic acid
Description
2-(3,4-Dihydronaphthalen-2-yl)acetic acid: . It belongs to the class of acetic acid derivatives and contains a naphthalene ring system.
Properties
IUPAC Name |
2-(3,4-dihydronaphthalen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,7H,5-6,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILPEWODGDEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: The synthetic preparation of 2-(3,4-Dihydronaphthalen-2-yl)acetic acid involves several steps. One common approach is the hydrogenation of naphthalene to form the tetrahydronaphthalene intermediate, followed by carboxylation using acetic acid or its derivatives. The reaction proceeds under mild conditions, typically using a palladium catalyst.
Industrial Production: . detailed analytical data for this product may not be available, so buyers should confirm its identity and purity.
Chemical Reactions Analysis
Reactivity: 2-(3,4-Dihydronaphthalen-2-yl)acetic acid can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: Substitution reactions at the carboxylic acid group are possible.
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂).
Carboxylation: Acetic acid, acetic anhydride, or acetyl chloride.
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2-(3,4-Dihydronaphthalen-2-yl)acetic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to naphthalene derivatives and their effects on biological systems.
Medicine: Investigating potential therapeutic properties.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While 2-(3,4-Dihydronaphthalen-2-yl)acetic acid is unique due to its specific substitution pattern, similar compounds include:
2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: (CAS Number: 6742-31-0).
Acetic acid 3,4-dihydronaphthalen-2-yl ester: (CAS Number: 19455-85-7).
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